Compound Description: Nafimidone alcohol, chemically known as 1-[2-hydroxy-2-(2-naphthyl)ethyl]imidazole, is the primary active metabolite of Nafimidone. It forms rapidly in vivo following Nafimidone administration and exhibits potent anticonvulsant activity. [, , , , , ] Studies reveal that Nafimidone alcohol levels can be substantially higher in the liver and brain compared to plasma. [] This metabolite also demonstrates a strong interaction with cytochrome P450, particularly inducing a cytochrome P-448-type activity, which can impact drug metabolism. [, ]
Relevance: Nafimidone alcohol is directly derived from Nafimidone via reduction, gaining a hydroxyl group. Its potent pharmacological activity suggests it may play a more significant role than the parent compound in producing the overall therapeutic effects of Nafimidone. [, ] This metabolite's interaction with cytochrome P450 highlights a crucial aspect of Nafimidone's metabolic pathway and its potential for drug interactions. [, , ]
Dihydroxydihydronaphthalene
Compound Description: Dihydroxydihydronaphthalene, a metabolite of Nafimidone, is characterized by the addition of two hydroxyl groups and two hydrogen atoms to the naphthalene ring of Nafimidone. [] This metabolite is a significant product of Nafimidone metabolism and is primarily excreted in urine. []
Relevance: Dihydroxydihydronaphthalene highlights the metabolic pathway of Nafimidone, specifically the oxidation occurring at the naphthalene ring. [, ] It further emphasizes the metabolic differences between species, as this pathway is predominantly observed in primates and humans, not in dogs. []
Substituted Nafimidone Alcohol
Compound Description: Substituted Nafimidone Alcohol refers to a metabolite of Nafimidone with an unspecified modification on the Nafimidone alcohol structure. [] This metabolite is found in urine, indicating its role in the elimination pathway. []
Relevance: While the specific substitution on this metabolite remains undefined in the provided context, it underscores the diverse metabolic transformations Nafimidone can undergo. [] This diversity necessitates further investigation into the potential pharmacological activity and significance of these metabolites.
1-β-glucuronide of Nafimidone Alcohol
Compound Description: This metabolite is a conjugate of Nafimidone alcohol with glucuronic acid at the 1-β position of the imidazole ring. [, ] It represents a key elimination product of Nafimidone, primarily found in urine. [, ] In dogs, it is a major urinary metabolite, indicating species-specific metabolic variations. []
Relevance: The formation of the 1-β-glucuronide of Nafimidone alcohol signifies a Phase II metabolic reaction, enhancing water solubility for excretion. [] The dominance of this metabolite in dogs compared to primates and humans underscores the importance of species differences in drug metabolism. []
1-[2-hydroxy-2-(5,6- or 7,8-dihydroxydihydro-2-naphthyl)ethyl]imidazole
Compound Description: This compound, identified tentatively, represents two isomers formed via dihydroxylation of the naphthalene ring in Nafimidone alcohol. [] It highlights a metabolic pathway specific to higher primates and humans, absent in dogs. []
Relevance: These isomers exemplify the species-specific metabolism of Nafimidone, further demonstrating that metabolic pathways can differ significantly across species. [] This difference necessitates careful consideration when extrapolating animal data to humans in drug development.
Imidazole N-glucuronide of Nafimidone Alcohol
Compound Description: This metabolite involves the conjugation of glucuronic acid to the nitrogen atom of the imidazole ring in Nafimidone alcohol. [] Its presence is exclusively observed in higher primates and humans, indicating a species-specific metabolic pathway. []
Relevance: Similar to the 1-β-glucuronide, this N-glucuronide conjugate signifies a Phase II metabolic reaction, enhancing water solubility for excretion. [] Its unique presence in higher primates and humans compared to other species underscores the importance of considering species differences in drug metabolism during research and development. []
Epimers of the O-β-glucuronide of Nafimidone Alcohol
Compound Description: These epimers arise from the introduction of a chiral center at the C-9 position during the formation of Nafimidone alcohol. [] This chirality leads to two stereoisomers of the O-β-glucuronide conjugate, detected in human urine in a 2:1 ratio. []
Relevance: The presence of these epimers in human urine highlights the stereoselective nature of Nafimidone metabolism. [] This selectivity might lead to different pharmacological activities or pharmacokinetic profiles of the individual epimers, necessitating further investigation.
Denzimol
Compound Description: Denzimol, chemically alpha-[4-(2-phenylethyl)phenyl]-1H-imidazole-1-ethanol, is another (arylalkyl)imidazole anticonvulsant agent. [, ] Like Nafimidone, it inhibits cytochrome P450 activity and prolongs pentobarbital sleeping time in rats. [] Denzimol's structure is similar to Nafimidone, sharing the alkylimidazole moiety considered crucial for anticonvulsant activity. []
Relevance: Denzimol serves as a structural analog of Nafimidone, both belonging to the (arylalkyl)imidazole class of anticonvulsants. [, ] Comparing their activities and pharmacological profiles helps elucidate the structure-activity relationship within this drug class and optimize drug design. Both drugs' interaction with cytochrome P450 highlights the potential for drug interactions and the need for careful dosage adjustments when co-administered with other medications metabolized by this enzyme system. [, ]
(Fluorenylalkyl)imidazoles
Compound Description: This class of compounds represents a series of structurally similar anticonvulsants with a fluorenyl group replacing the naphthalene ring of Nafimidone. [] These compounds demonstrate potent anticonvulsant activity, exceeding that of Nafimidone in some cases. [] They also exhibit a favorable safety profile and high selectivity for anti-electroshock activity with minimal ataxia. []
Relevance: The (fluorenylalkyl)imidazoles demonstrate the impact of structural modifications on anticonvulsant activity while retaining the core alkylimidazole moiety. [] Their improved potency and safety profile compared to Nafimidone make them attractive candidates for further development as potential antiepileptic drugs.
1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone
Compound Description: This specific (fluorenylalkyl)imidazole derivative shows twice the potency of Nafimidone in inhibiting maximal electroshock seizures in mice and possesses significantly lower toxicity in rats. []
Relevance: The enhanced potency and safety profile of this compound compared to Nafimidone make it a promising lead for antiepileptic drug development. Its structure further reinforces the importance of the alkylimidazole moiety in conferring anticonvulsant activity. []
Compound Description: This (fluorenylalkyl)imidazole derivative exhibits comparable potency to Denzimol in mice against maximal electroshock seizures. []
Relevance: This compound, alongside other active (fluorenylalkyl)imidazoles, emphasizes that the alkylimidazole portion of these molecules is likely the pharmacophore responsible for anticonvulsant activity. [] The fluorenyl group, like the naphthyl group in Nafimidone, likely aids in blood-brain barrier penetration.
Loreclezole
Compound Description: Loreclezole (LRZ) is an (arylalkyl)azole anticonvulsant that acts as a positive allosteric modulator of A-type GABA receptors (GABAARs). [] Its activity is known to be sensitive to the Asn265 residue of the β2/β3 subunit of the GABAAR. []
Relevance: While structurally similar to Nafimidone and Denzimol, Loreclezole's primary mechanism involves GABAAR modulation, differing from the proposed VGSC inhibition and GABA enhancement by Nafimidone and Denzimol. [] Studying Loreclezole alongside these compounds allows for a comparative analysis of different targets within the realm of anticonvulsant drug development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Metominostrobin is a systemic fungicide mainly used against rice blast disease. Its mode of action involves inhibiting respiratory electron transfer. Metominostrobin is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of (2E)-(methoxyimino)(2-phenoxyphenyl)acetic acid with the amino group of methylamine. Used for the control of Pyricularia oryzae on rice crops. It has a role as a mitochondrial cytochrome-bc1 complex inhibitor and an antifungal agrochemical. It is an oxime O-ether, a monocarboxylic acid amide, an aromatic ether, an amide fungicide and a methoxyiminoacetamide strobilurin antifungal agent.
Metoprine is a diaminopyrimidine folate antagonist with potential antineoplastic activity. Metoprine inhibits dihydrofolate reductase, resulting in decreased cellular folate metabolism and cell growth; it also inhibits histamine-N-methyltransferase, resulting in decreased histamine catabolism. Lipid-soluble metoprine is capable of crossing the blood-brain barrier. (NCI04)
Metoprolol is a propanolamine that is 1-(propan-2-ylamino)propan-2-ol substituted by a 4-(2-methoxyethyl)phenoxy group at position 1. It has a role as a beta-adrenergic antagonist, an antihypertensive agent, a xenobiotic, an environmental contaminant and a geroprotector. It is a propanolamine, an aromatic ether, a secondary alcohol and a secondary amino compound. Metoprolol is a selective beta-1 blocker commonly employed as the succinate and tartrate derivatives depending if the formulation is designed to be of immediate release or extended release. The possibility of the generation of these formulations comes from the lower systemic bioavailability of the succinate derivative. To this date, it is one of the preferred beta-blockers in general clinical guidelines and it is widely prescribed in the Netherlands, New Zealand, and the US. Metoprolol was developed since 1969 by US Pharmaceutical Holdings I and FDA approved in 1978. Metoprolol is a beta-Adrenergic Blocker. The mechanism of action of metoprolol is as an Adrenergic beta-Antagonist. Metoprolol is a cardioselective beta-blocker that is widely used in the treatment of hypertension and angina pectoris. Metoprolol has been linked to rare cases of drug induced liver injury. Metoprolol is a natural product found in Carica papaya with data available. Metoprolol is a cardioselective competitive beta-1 adrenergic receptor antagonist with antihypertensive properties and devoid of intrinsic sympathomimetic activity. Metoprolol antagonizes beta 1-adrenergic receptors in the myocardium, thereby reducing the rate and force of myocardial contraction leading to a reduction in cardiac output. This agent may also reduce the secretion of renin with subsequent reduction in levels of angiotensin II thereby preventing vasoconstriction and aldosterone secretion. A selective adrenergic beta-1 blocking agent that is commonly used to treat ANGINA PECTORIS; HYPERTENSION; and CARDIAC ARRHYTHMIAS. See also: Metoprolol Tartrate (has salt form); Metoprolol Succinate (has salt form); Metoprolol Fumarate (has salt form).